molecular formula C18H26B2F3NO4 B1426460 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester CAS No. 1622217-15-5

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester

Cat. No.: B1426460
CAS No.: 1622217-15-5
M. Wt: 399 g/mol
InChI Key: WYXSJKWEYULIFJ-UHFFFAOYSA-N
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Description

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester is a chemical compound with the molecular formula C18H26B2F3NO4. It is a derivative of pyridine, featuring two boronic acid pinacol ester groups at the 2 and 4 positions, and a trifluoromethyl group at the 6 position. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester typically involves the borylation of 6-trifluoromethylpyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid or boronate ester reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form alcohols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester has numerous applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds, while the trifluoromethyl group can influence the electronic properties of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

  • 6-Trifluoromethylpyridine-2-boronic acid, pinacol ester
  • 6-Trifluoromethylpyridine-4-boronic acid, pinacol ester
  • 2,4-Difluoropyridine-6-boronic acid, pinacol ester

Uniqueness: 6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester is unique due to the presence of two boronic ester groups, which enhances its reactivity and versatility in chemical synthesis. The trifluoromethyl group also imparts unique electronic properties, making it valuable in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXSJKWEYULIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26B2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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